

# Spectroscopic Analysis of 4-Ethyl-2,2-dimethyloctane: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethyl-2,2-dimethyloctane

CAS No.: 62183-96-4

Cat. No.: B15457184

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This technical guide provides a detailed overview of the expected spectroscopic data for the branched alkane, **4-Ethyl-2,2-dimethyloctane**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Generic experimental protocols for obtaining such data are also detailed.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-Ethyl-2,2-dimethyloctane**. These predictions are derived from empirical rules and spectral databases of similar compounds.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 0.85	Triplet	3H	-CH <sub>2</sub> CH <sub>3</sub> (ethyl group)
~ 0.88	Triplet	3H	-CH <sub>2</sub> CH <sub>3</sub> (terminal methyl)
~ 0.90	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 1.20 - 1.40	Multiplet	10H	-CH <sub>2</sub> - (polymethylene chain)
~ 1.50	Multiplet	1H	-CH(CH <sub>2</sub> CH <sub>3</sub> )-

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 14.2	-CH <sub>2</sub> CH <sub>3</sub> (terminal methyl)
~ 14.5	-CH <sub>2</sub> CH <sub>3</sub> (ethyl group)
~ 23.0	-CH <sub>2</sub> CH <sub>3</sub> (terminal)
~ 29.0	-CH <sub>2</sub> - (polymethylene)
~ 30.0	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 31.8	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 36.0	-CH <sub>2</sub> - (polymethylene)
~ 42.0	-CH-

**Table 3: Predicted IR Spectroscopic Data**

Frequency Range (cm <sup>-1</sup> )	Intensity	Bond Vibration
2850 - 2960	Strong	C-H stretch (alkane)
1450 - 1470	Medium	-CH <sub>2</sub> - bend (scissoring)
1365 - 1385	Medium	-CH <sub>3</sub> bend (symmetric)
~ 720	Weak	-CH <sub>2</sub> - rock (long chain)

## Table 4: Predicted Mass Spectrometry Data (Major Fragments)

The mass spectrum of a branched alkane is characterized by fragmentation at the branching points to form more stable carbocations.[1][2] The molecular ion peak (M<sup>+</sup>) for **4-Ethyl-2,2-dimethyloctane** (m/z 170) is expected to be of very low abundance or absent.[2]

m/z	Fragment Ion	Notes
141	[C <sub>10</sub> H <sub>21</sub> ] <sup>+</sup>	Loss of an ethyl radical (•CH <sub>2</sub> CH <sub>3</sub> )
113	[C <sub>8</sub> H <sub>17</sub> ] <sup>+</sup>	Loss of a butyl radical (•C <sub>4</sub> H <sub>9</sub> )
85	[C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>	Cleavage at the ethyl branch
71	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>	Cleavage leading to a pentyl cation
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	tert-Butyl cation, often the base peak
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Isopropyl cation
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Ethyl cation

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ and $^{13}\text{C}$ NMR

- **Sample Preparation:** Dissolve approximately 5-20 mg of the analyte (for  $^1\text{H}$  NMR) or 20-100 mg (for  $^{13}\text{C}$  NMR) in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube. The solution should be free of any particulate matter.
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Locking and Shimming:** The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high-resolution spectra.
- **Acquisition Parameters:**
  - $^1\text{H}$  NMR: A standard pulse sequence is used. Key parameters include the number of scans (typically 8-16), relaxation delay (1-5 seconds), and acquisition time (2-4 seconds).
  - $^{13}\text{C}$  NMR: Due to the low natural abundance of  $^{13}\text{C}$ , more scans are required (typically 128 or more). Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **4-Ethyl-2,2-dimethyloctane**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Place the salt plates in the sample holder of the IR spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired. The instrument's software automatically subtracts the background to produce the final spectrum. The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .<sup>[3][4]</sup>

- **Data Analysis:** The resulting spectrum is a plot of percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ). The absorption bands are analyzed to identify the functional groups present in the molecule.[3][4]

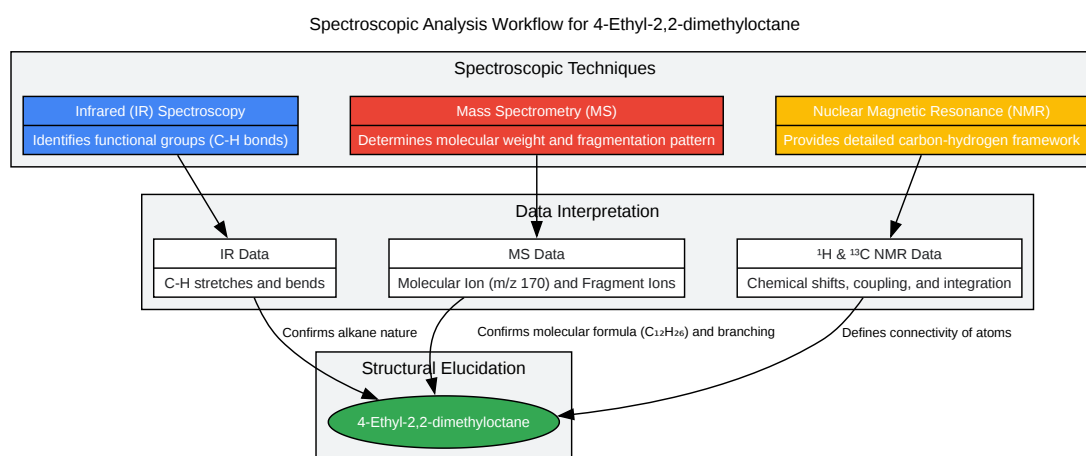
## Mass Spectrometry (MS)

### Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a heated direct insertion probe or through the output of a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a signal proportional to the abundance of each ion is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow of how the different spectroscopic techniques are used in conjunction to elucidate the structure of an unknown compound like **4-Ethyl-2,2-dimethyloctane**.



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Caption: Workflow for the structural elucidation of **4-Ethyl-2,2-dimethyloctane**.

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